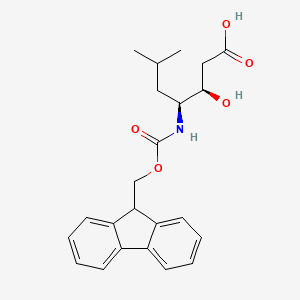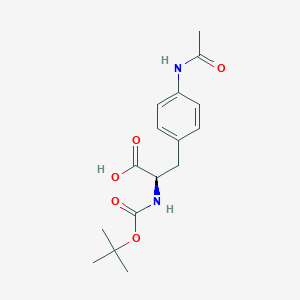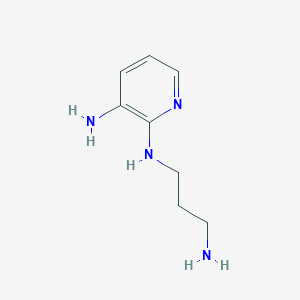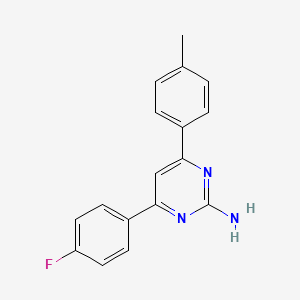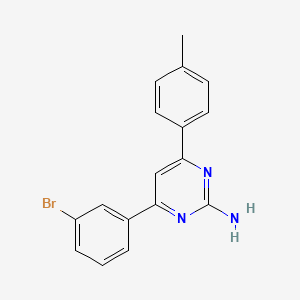
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-3-BP-6-4MPP, is a synthetic compound that is of interest to the scientific community due to its potential application in laboratory experiments. This compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been well-documented. In
作用機序
The mechanism of action of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP is thought to involve the inhibition of CDKs. Specifically, it is thought to bind to the ATP-binding pocket of CDKs, preventing them from binding to ATP and thus inhibiting their activity. This inhibition of CDKs leads to a decrease in cell cycle progression, which in turn leads to a decrease in cancer cell proliferation.
Biochemical and Physiological Effects
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the proliferation of cancer cells, reduce the expression of certain proteins involved in cell cycle regulation, and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
The main advantage of using 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP in laboratory experiments is its ability to inhibit CDKs. This allows researchers to study the effects of CDK inhibition on cell cycle regulation and cancer progression. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always easy to synthesize 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP in large quantities, and the compound is not always stable in aqueous solutions.
将来の方向性
The potential applications of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP are still being explored, and there are a number of future directions that could be explored. For example, further research could be conducted to determine the optimal conditions for synthesizing the compound in large quantities. Additionally, further research could be conducted to determine the effects of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP on other types of cancers and to explore its potential applications in other fields such as drug delivery. Finally, further research could be conducted to explore the potential side effects of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP and to determine the optimal dosage for therapeutic applications.
合成法
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP is synthesized via a condensation reaction of 4-methylphenylboronic acid and 3-bromophenylpyrimidine. The reaction is conducted in the presence of a catalyst such as palladium and is carried out in a solvent such as dimethylformamide (DMF). The reaction is typically conducted at a temperature of 100°C for 1-2 hours.
科学的研究の応用
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs are important enzymes that are involved in cell cycle regulation and have been implicated in cancer progression. 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP has been shown to be a potent inhibitor of CDKs, and it is thought to have potential therapeutic applications in the treatment of certain types of cancer.
特性
IUPAC Name |
4-(3-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWYMLEOGMEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






